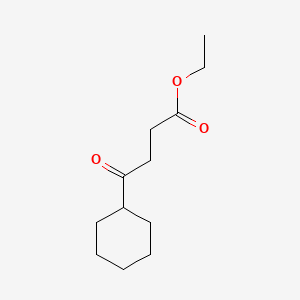

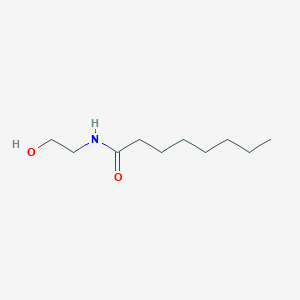

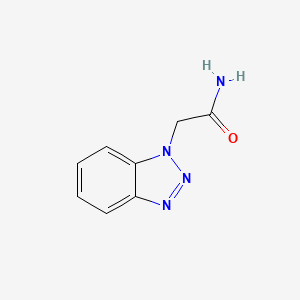

![molecular formula C8H14O3 B1332390 1,4-二氧杂螺[4.5]癸烷-6-醇 CAS No. 78881-14-8](/img/structure/B1332390.png)

1,4-二氧杂螺[4.5]癸烷-6-醇

描述

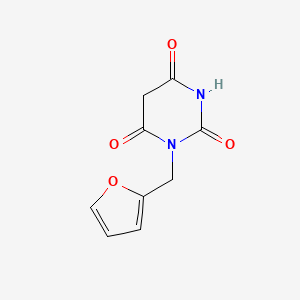

1,4-Dioxaspiro[4.5]decan-6-ol is a compound that belongs to the class of organic compounds known as spiroketals. These compounds are characterized by their spirocyclic structure, where a ketal moiety is connected to two different rings at the same carbon atom. The compound has been the subject of various synthetic studies due to its potential applications in pharmaceuticals, liquid crystals, insecticides, and as a biolubricant 10.

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-6-ol and its derivatives has been approached through various methods. One method involves the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids, which has been applied in the total synthesis of natural products like dihydro-pyrenolide D . Another approach includes the alkylation of pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate to synthesize spirodecane derivatives with potential dopamine agonist activity . Additionally, the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane has been achieved starting from chiral lactate and malate derivatives . A one-step synthesis from β-phenylsulfonyl dihydrofurans and γ-lactones has also been reported, showcasing high stereoselectivity . Moreover, palladium-catalyzed aminocarbonylation has been utilized to obtain acrylamides from iodoalkene precursors derived from 2-acetylcyclohexanone .

Molecular Structure Analysis

The molecular structure and conformation of 1,4-Dioxaspiro[4.5]decan-6-ol derivatives have been elucidated using techniques such as X-ray diffraction analysis and NMR spectroscopy. For instance, the structure of cis, trans-6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was established, providing insights into the spatial arrangement of the substituents around the spiroketal center .

Chemical Reactions Analysis

The reactivity of 1,4-Dioxaspiro[4.5]decan-6-ol derivatives under various conditions has been explored. For example, the behavior of tetrahydrobenzofurazan and tetrahydrobenzofuroxan derivatives under acid hydrolysis conditions has been studied, which is crucial for understanding the stability and potential transformations of these compounds . The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, through selective deketalization in acidic solution, has also been investigated, highlighting the importance of reaction conditions and catalyst choice10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-6-ol derivatives have been assessed to determine their suitability for various applications. For instance, novel compounds derived from oleic acid have been synthesized and their physicochemical properties, such as density, acid number, base number, and iodine value, have been measured to evaluate their potential as biolubricants .

科学研究应用

有机化学中的合成和应用

1,4-二氧杂螺[4.5]癸烷-8-酮,与1,4-二氧杂螺[4.5]癸烷-6-醇密切相关,是一种双官能团合成中间体,在合成各种有机化学品时被广泛使用。这些化学品包括药物中间体、液晶和杀虫剂。其生产涉及在酸性溶液中选择性去环保护作用,通常使用乙酸作为催化剂。与传统方法相比,这种合成过程提供了更高的产率和较短的反应时间(Zhang Feng-bao, 2006)。

天然产物衍生物的立体选择性合成

该化合物已被用于天然产物衍生物的立体选择性合成。例如,从1,6-二氧杂螺[4.5]癸烷衍生的α-溴螺环醚经去溴化反应生成烯烃,可以进一步水合合成某些Bactrocera物种的直肠腺分泌物中发现的成分,如橄榄果蝇。这突显了它在生物有机化学和信息素合成中的潜力(E. Lawson等,1993)。

在杂环化学中的作用

1,4-二氧杂螺[4.5]癸烷-8-酮已成为合成四氢苯并呋喃酰胺和四氢苯并呋喃酮衍生物的起点。这些衍生物具有羟基或二氧杂环丙烷基团,已在酸水解条件下进行研究。这种应用标志着该化合物在杂环化学中的重要性以及在创造结构多样的分子中的作用(V. A. Samsonov & L. B. Volodarsky, 2000)。

药物研究

已经探讨了1,4-二氧杂螺[4.5]癸烷-6-醇衍生物的催化氢化,特别是在药物研究的背景下。例如,6-(4-甲氧基-2-吡啶基)-1,4-二氧杂螺[4,5]癸烷-6-醇的氢化及其立体化学分析在理解药物合成和分子相互作用中发挥作用(Z. Horii et al., 1972)。

环境和可持续化学

对1,4-二氧杂螺[4.5]癸烷-2-甲醇的研究,这是1,4-二氧杂螺[4.5]癸烷-6-醇的衍生物,侧重于其在水和离子液体等可持续溶剂中的溶解性。这项工作对于设计环境化学中的替代反应和过程至关重要,突显了该化合物在绿色和可持续化学倡议中的作用(Catarina I. Melo et al., 2012)。

安全和危害

属性

IUPAC Name |

1,4-dioxaspiro[4.5]decan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJQQOXMQRFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340787 | |

| Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[4.5]decan-6-ol | |

CAS RN |

78881-14-8 | |

| Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

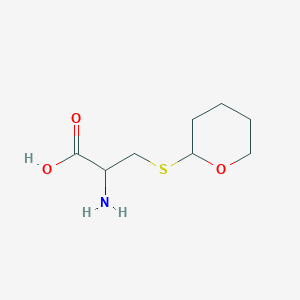

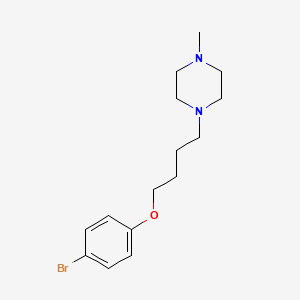

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)